molecular formula C11H10ClNO4S B2954849 4-(2-Chlorobenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone CAS No. 338793-66-1

4-(2-Chlorobenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone

Cat. No.: B2954849
CAS No.: 338793-66-1
M. Wt: 287.71
InChI Key: ICOBWSVHMQWPNY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(2-Chlorobenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone typically involves substitution and cyclization steps . One common method uses diabetic jujube as a raw material . The synthetic route includes the following steps:

    Substitution Reaction: The initial step involves the substitution of a suitable precursor with 2-chlorobenzyl chloride.

    Cyclization: The substituted intermediate then undergoes cyclization to form the final product.

Chemical Reactions Analysis

4-(2-Chlorobenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Properties

IUPAC Name

4-[(2-chlorophenyl)methyl]-1,1-dioxo-1,4-thiazinane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO4S/c12-9-4-2-1-3-8(9)5-13-10(14)6-18(16,17)7-11(13)15/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOBWSVHMQWPNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)CS1(=O)=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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